molecular formula C15H14F3NO2 B1329119 4-(2-Methoxy-4-methylphenoxy)-3-(trifluoromethyl)aniline CAS No. 946784-20-9

4-(2-Methoxy-4-methylphenoxy)-3-(trifluoromethyl)aniline

Cat. No.: B1329119
CAS No.: 946784-20-9
M. Wt: 297.27 g/mol
InChI Key: KOBGEUNDGSZYSJ-UHFFFAOYSA-N
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Description

4-(2-Methoxy-4-methylphenoxy)-3-(trifluoromethyl)aniline is a substituted aniline derivative featuring a trifluoromethyl group at the 3-position and a 2-methoxy-4-methylphenoxy substituent at the 4-position of the benzene ring. This compound is of interest in medicinal chemistry due to the electron-withdrawing trifluoromethyl group and the mixed electronic effects of the methoxy (electron-donating) and methyl (weakly donating) groups on the phenoxy moiety.

Properties

IUPAC Name

4-(2-methoxy-4-methylphenoxy)-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO2/c1-9-3-5-13(14(7-9)20-2)21-12-6-4-10(19)8-11(12)15(16,17)18/h3-8H,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBGEUNDGSZYSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)N)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901184446
Record name 4-(2-Methoxy-4-methylphenoxy)-3-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901184446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946784-20-9
Record name 4-(2-Methoxy-4-methylphenoxy)-3-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946784-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Methoxy-4-methylphenoxy)-3-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901184446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxy-4-methylphenoxy)-3-(trifluoromethyl)aniline typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methoxy-4-methylphenol with trifluoromethylbenzene under specific conditions to introduce the trifluoromethyl group. This is followed by amination to introduce the phenylamine group. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxy-4-methylphenoxy)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro or carbonyl groups to amines or alcohols, respectively.

    Substitution: The aromatic rings in this compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds.

Scientific Research Applications

4-(2-Methoxy-4-methylphenoxy)-3-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Methoxy-4-methylphenoxy)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The presence of methoxy, methylphenoxy, and trifluoromethyl groups can influence its binding affinity and activity towards enzymes, receptors, or other biomolecules. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Electronic Features

The compound’s structure is distinguished by its unique substitution pattern. Below is a comparative analysis with key analogs:

Table 1: Structural and Physical Properties of Selected Compounds
Compound Name Molecular Formula Molecular Weight Substituents (Position) pKa (if known) Key Features
4-(2-Methoxy-4-methylphenoxy)-3-(trifluoromethyl)aniline C₁₅H₁₄F₃NO₂ 297.28 3-CF₃, 4-O-(2-OCH₃-4-CH₃Ph) Not reported Bulky phenoxy group with mixed electronic effects
4-(2-Methoxyethoxy)-3-(trifluoromethyl)aniline C₁₀H₁₂F₃NO₂ 235.20 3-CF₃, 4-OCH₂CH₂OCH₃ Not reported Flexible ether chain enhances solubility
4-Methoxy-3-(trifluoromethyl)aniline C₈H₈F₃NO 191.15 3-CF₃, 4-OCH₃ 2.75 Simpler structure, higher acidity
4-(2-Naphthyloxy)-3-(trifluoromethyl)aniline C₁₇H₁₂F₃NO 303.28 3-CF₃, 4-O-(2-naphthyl) Not reported Bulky aromatic substituent
4-[3,4-Dihydro-1(2H)-quinolinyl]-3-(trifluoromethyl)aniline C₁₆H₁₅F₃N₂ 300.30 3-CF₃, 4-N-heterocyclic Not reported Nitrogen-containing heterocycle
4-(1H-Tetrazol-5-yl)-3-(trifluoromethyl)aniline C₈H₆F₃N₅ 229.16 3-CF₃, 4-tetrazolyl ~1.10 (predicted) Strongly electron-withdrawing tetrazole

Electronic and Steric Effects

  • Trifluoromethyl Group : Present in all analogs, this group strongly withdraws electrons, reducing the basicity of the aniline NH₂ group. The pKa of 4-(trifluoromethyl)aniline is 2.75, compared to ~4.6 for unsubstituted aniline .
  • In contrast, 4-(2-naphthyloxy)-3-(trifluoromethyl)aniline has a larger aromatic system, increasing steric hindrance .
  • Heterocyclic and Polar Groups: Compounds like 4-[3,4-dihydroquinolinyl]-3-(trifluoromethyl)aniline and 4-(tetrazol-5-yl)-3-(trifluoromethyl)aniline introduce nitrogen heterocycles or polar groups, which may enhance binding to biological targets but reduce membrane permeability .

Physicochemical Properties

  • Solubility: The methoxyethoxy group in 4-(2-methoxyethoxy)-3-(trifluoromethyl)aniline likely improves water solubility compared to the target’s bulky phenoxy substituent .

Biological Activity

4-(2-Methoxy-4-methylphenoxy)-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C15H14F3NO2. Its unique structure, characterized by the presence of methoxy, methylphenoxy, and trifluoromethyl groups attached to a phenylamine core, has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores the biological activity of this compound, including its potential applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H14F3NO2
  • Molecular Weight : 301.27 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains.
  • Anti-inflammatory Effects : The presence of specific functional groups may contribute to its anti-inflammatory potential.
  • Anticancer Activity : There is ongoing research into its efficacy as an anticancer agent, particularly through mechanisms involving apoptosis induction in cancer cells.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation : It could interact with receptors that mediate cellular responses to growth factors or hormones.
  • Oxidative Stress Induction : The trifluoromethyl group may enhance the compound's ability to induce oxidative stress in target cells, leading to apoptosis.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Antimicrobial Activity

A study assessed the antimicrobial efficacy of various derivatives of phenylamine compounds, including this compound. The Minimum Inhibitory Concentration (MIC) was determined against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited significant antibacterial activity comparable to standard antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Studies

In vitro studies on cancer cell lines have shown that this compound induces apoptosis in human cancer cells. The IC50 values for different cell lines were measured:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10
HeLa (Cervical Cancer)15
A549 (Lung Cancer)12

These findings suggest a promising role for this compound in cancer therapeutics, potentially through mechanisms involving caspase activation and mitochondrial dysfunction.

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